3-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
Description
Properties
IUPAC Name |
3-methoxy-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-14(2)13-23-19-9-8-17(11-15(19)7-10-20(23)24)22-21(25)16-5-4-6-18(12-16)26-3/h4-6,8-9,11-12,14H,7,10,13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEUQDPNHRZMKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a compound of interest due to its potential pharmacological properties. This article aims to synthesize current research findings regarding its biological activity, including antiproliferative, antibacterial, and antioxidative properties.
Chemical Structure
The compound can be represented structurally as follows:
This structure includes a methoxy group attached to a benzamide moiety and a tetrahydroquinoline core, which is significant for its biological interactions.
Antiproliferative Activity
Recent studies have shown that derivatives of tetrahydroquinoline compounds exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have been reported with IC50 values indicating their effectiveness in inhibiting cell growth:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 (breast cancer) | 3.1 |
| Compound B | HepG2 (liver cancer) | 4.8 |
| Compound C | A549 (lung cancer) | 5.3 |
These values suggest that modifications in the molecular structure can significantly enhance the antiproliferative activity against specific cancer types. The presence of methoxy and other substituents appears to be crucial for this activity .
Antibacterial Activity
The antibacterial properties of related compounds have also been explored. For example, certain N-substituted benzimidazole derivatives have demonstrated strong activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM . This suggests that the benzamide structure may contribute to the antibacterial efficacy.
Antioxidative Activity
Antioxidative properties are essential for compounds aimed at reducing oxidative stress in biological systems. Various studies have indicated that tetrahydroquinoline derivatives possess antioxidative capabilities, which can help mitigate oxidative damage in cells. The antioxidative activities of these compounds were evaluated using several spectroscopic methods, showing promising results compared to standard antioxidants like BHT .
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized several derivatives of tetrahydroquinoline and evaluated their biological activities. The results indicated that specific substitutions on the benzamide significantly influenced both antiproliferative and antioxidative activities. Compounds with methoxy groups showed enhanced performance against MCF-7 cells .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that the introduction of electron-donating groups at specific positions on the aromatic ring enhances biological activity. For instance, compounds with hydroxyl or methoxy groups exhibited improved antiproliferative effects compared to those without such substitutions .
- Mechanistic Studies : Investigations into the mechanism of action for these compounds suggest they may induce apoptosis in cancer cells through oxidative stress pathways, further supporting their potential as therapeutic agents .
Comparison with Similar Compounds
Key Structural Analogues:
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Substituents: 3-methylbenzamide with a 2-hydroxy-1,1-dimethylethyl group. Functional Groups: Contains an N,O-bidentate directing group, enabling metal-catalyzed C–H bond functionalization .
Mepronil (2-methyl-N-(3-(1-methylethoxy)phenyl)benzamide) (): Substituents: 2-methylbenzamide with a 3-isopropoxyphenyl group. Application: Used as a fungicide. Contrast: The target’s 3-methoxy group and tetrahydroquinolin core differentiate it from mepronil’s simpler structure, suggesting divergent biological targets .
Ispinesib Mesylate (): Core Structure: Benzamide linked to a tetrahydroquinazolin ring with aminopropyl and benzyl groups. Application: Antiepileptic kinesin inhibitor. Contrast: While both compounds feature fused heterocyclic systems, the target’s tetrahydroquinolin core and 2-methylpropyl substituent may confer distinct binding affinities compared to ispinesib’s quinazolin scaffold .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~395.45* | 3-methoxy, 2-methylpropyl | 3.8–4.2 |
| N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide | 207.27 | 3-methyl, 2-hydroxy-1,1-dimethylethyl | 1.5–2.0 |
| Mepronil | 269.35 | 2-methyl, 3-isopropoxy | 3.1–3.5 |
| Ispinesib Mesylate | 613.20 | Tetrahydroquinazolin, aminopropyl | 2.5–3.0 |
*Estimated based on structural analogues.
Preparation Methods
Cyclization to Form 3,4-Dihydroquinolin-2(1H)-one
The tetrahydroquinolinone scaffold is constructed using a Bischler-Napieralski reaction or Friedel-Crafts acylation. A representative procedure involves:
-
Starting material : 4-Aminophenylacetic acid.
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Cyclization : Reacted with acetyl chloride in polyphosphoric acid (PPA) at 120°C for 6 hours to form 6-nitro-3,4-dihydroquinolin-2(1H)-one.
Reaction conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | Acetyl chloride, PPA, 120°C, 6 h | 78 |
N-Alkylation with 2-Methylpropyl Group
The nitrogen atom at position 1 is alkylated using isobutyl bromide under basic conditions:
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Substrate : 6-Nitro-3,4-dihydroquinolin-2(1H)-one.
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Alkylation : Treated with NaH (2 eq) in DMF, followed by isobutyl bromide (1.2 eq) at 60°C for 12 hours.
Key data :
-
Yield : 85% after purification by silica gel chromatography.
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Characterization : NMR (400 MHz, CDCl): δ 1.02 (d, 6H, J = 6.8 Hz, CH(CH)), 2.85–2.92 (m, 1H, CH(CH)), 3.15 (t, 2H, J = 6.4 Hz, CH-N), 4.10 (t, 2H, J = 6.4 Hz, CH-CO).
Functionalization of the Aromatic Ring
Reduction of Nitro to Amine
The nitro group at position 6 is reduced to an amine using catalytic hydrogenation:
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Substrate : 1-(2-Methylpropyl)-6-nitro-3,4-dihydroquinolin-2(1H)-one.
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Reduction : Hydrogen gas (60 psi), 10% Pd/C, methanol, 24 hours.
Optimization notes :
-
Alternative methods (e.g., Fe/HCl) resulted in lower yields (≤70%).
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Yield : 92% with Pd/C.
Amide Coupling with 3-Methoxybenzoic Acid
Activation of Carboxylic Acid
3-Methoxybenzoic acid is converted to its acid chloride using thionyl chloride:
Coupling with Tetrahydroquinolinone Amine
The amine intermediate is reacted with 3-methoxybenzoyl chloride in the presence of a base:
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Conditions : Tetrahydroquinolinone amine (1 eq), 3-methoxybenzoyl chloride (1.2 eq), triethylamine (2 eq), DCM, 0°C to RT, 12 hours.
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Workup : Aqueous NaHCO wash, dried (MgSO), and purified via recrystallization (EtOAc/hexane).
Key data :
-
Yield : 88%.
-
Characterization :
Alternative Synthetic Routes
Direct Coupling Using Carbodiimide Reagents
A one-pot method using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):
Solid-Phase Synthesis for High-Throughput Production
Immobilized tetrahydroquinolinone amine on Wang resin reacted with 3-methoxybenzoic acid derivatives:
Challenges and Optimization
Regioselectivity in Alkylation
Competing O- vs. N-alkylation was mitigated using bulky bases (e.g., NaH) and polar aprotic solvents (DMF).
Purification of Polar Intermediates
Silica gel chromatography with gradient elution (hexane/EtOAc 4:1 to 1:1) resolved N-alkylated products from side products.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methoxy-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, and how can reaction conditions be optimized?
- Answer: The synthesis typically involves multi-step reactions, starting with the preparation of substituted benzaldehyde intermediates followed by amination, acylation, and cyclization. Key steps include:
- Amination: Reaction of 2-methylpropylamine with a nitro-substituted tetrahydroquinoline precursor under reducing conditions (e.g., hydrogenation with Pd/C) .
- Acylation: Coupling the amine intermediate with 3-methoxybenzoyl chloride in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to minimize side reactions .
- Cyclization: Acid- or base-catalyzed intramolecular cyclization to form the tetrahydroquinoline core .
- Optimization: Yield improvements (often <50% initially) require strict control of temperature, solvent purity, and stoichiometric ratios. For example, increasing reaction time during cyclization (24–48 hours) enhances product stability .
Q. How is the structural integrity of this compound validated post-synthesis?
- Answer: Use a combination of:
- NMR Spectroscopy: ¹H and ¹³C NMR to confirm substitution patterns (e.g., methoxy group at δ 3.8–4.0 ppm, tetrahydroquinoline carbonyl at δ 170–175 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₂₃H₂₅N₂O₃) .
- X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing, using SHELX programs for refinement .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed biological targets for this compound?
- Answer: Molecular docking and MD simulations can identify plausible targets when experimental data conflict:
- Target Prioritization: Screen against kinase or GPCR libraries due to the tetrahydroquinoline moiety’s affinity for ATP-binding pockets .
- Binding Energy Analysis: Compare docking scores (e.g., AutoDock Vina) to differentiate false positives from true interactors. For example, a ∆G < −7 kcal/mol suggests strong binding .
- Validation: Pair computational hits with in vitro assays (e.g., SPR or fluorescence polarization) to confirm binding kinetics .
Q. What strategies address low reproducibility in cytotoxicity assays involving this compound?
- Answer: Variability often stems from solvent interactions or metabolic instability:
- Solvent Selection: Use DMSO concentrations <0.1% to avoid membrane disruption; pre-test solubility in PBS or cell culture media .
- Metabolite Screening: Incubate the compound with liver microsomes (e.g., human CYP3A4) to identify rapid degradation pathways. Stabilize via structural modifications (e.g., fluorination at metabolically labile sites) .
- Data Normalization: Include reference compounds (e.g., doxorubicin) in each assay plate to control for batch effects .
Q. How can reaction byproducts be minimized during scale-up synthesis?
- Answer: Critical parameters include:
- Catalyst Screening: Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C often reduces nitro groups more selectively .
- Purification: Use flash chromatography with gradients (e.g., 5–20% ethyl acetate in hexane) to separate regioisomers. For persistent impurities, employ recrystallization in ethanol/water mixtures .
- Process Analytics: Implement in-line FTIR or HPLC monitoring to detect byproduct formation in real time .
Methodological Resources
Q. Which techniques are recommended for analyzing thermal stability and degradation products?
- Answer:
- Thermogravimetric Analysis (TGA): Determine decomposition onset temperatures (typically >200°C for similar benzamides) .
- High-Resolution LC-MS: Identify degradation fragments (e.g., cleavage of the methoxybenzamide group at m/z 135) under accelerated stability conditions (40°C/75% RH) .
Q. How to design SAR studies to improve this compound’s selectivity?
- Answer: Focus on modular modifications:
- Region-Specific Functionalization: Introduce electron-withdrawing groups (e.g., -CF₃) at the benzamide para-position to enhance target affinity .
- Scaffold Hopping: Replace the tetrahydroquinoline core with isoindoline or piperidine analogs to reduce off-target effects .
- Assay Panels: Test derivatives against related targets (e.g., PARP vs. PIM kinases) to establish selectivity ratios (IC₅₀ differences >10-fold) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
